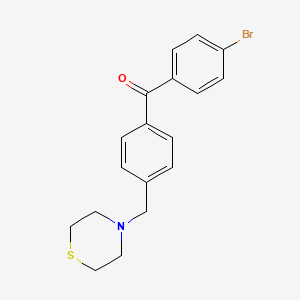

4-bromo-4'-thiomorpholinomethyl benzophenone

Description

4-Bromo-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 4-position of one phenyl ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 4'-position of the other phenyl ring (Figure 1). Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygenated analogs like morpholine. The molecular weight of this compound is approximately 376.31 g/mol, with a purity of 97% in commercial samples .

Properties

IUPAC Name |

(4-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGOEBPFRCVSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642912 | |

| Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-61-1 | |

| Record name | Methanone, (4-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-bromo-4’-thiomorpholinomethyl benzophenone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

4-bromo-4’-thiomorpholinomethyl benzophenone is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine ring play crucial roles in binding to target molecules, while the benzophenone core provides structural stability. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

- 4-Bromo-4'-Chlorobenzophenone (BCBP): This analog replaces the thiomorpholinomethyl group with a chlorine atom. BCBP exhibits dual room-temperature phosphorescence (RTP) emissions at 425 nm (T1 state) and 550 nm (T2 state), enabling white light emission with a quantum yield of 28.6% . The bromine and chlorine substituents enhance spin-orbit coupling, facilitating intersystem crossing. In contrast, the thiomorpholinomethyl group in 4-bromo-4'-thiomorpholinomethyl benzophenone may alter emission profiles due to sulfur’s heavy atom effect, though experimental data are lacking.

- Piperazine derivatives are common in drug design (e.g., kinase inhibitors), suggesting this analog could have enhanced bioactivity compared to the thiomorpholine variant .

Halogen Position and Bioactivity

- 3-Bromo-4'-Thiomorpholinomethyl Benzophenone: Shifting the bromine to the 3-position (CAS 898782-59-7) introduces steric hindrance near the ketone group, which may reduce reactivity in cross-coupling reactions but improve binding specificity in biological targets .

- 4-Bromo-2-Fluoro-4'-Thiomorpholinomethyl Benzophenone: The addition of a fluorine atom at the 2-position increases electronegativity and metabolic stability, a common strategy in medicinal chemistry to enhance pharmacokinetics .

Antimicrobial Activity Trends

Thiomorpholinomethyl and piperidinomethyl derivatives of triazole-containing compounds demonstrate that bromine substitution at the 4-position enhances activity against Micrococcus luteus .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility: The thiomorpholinomethyl group can be introduced via Mannich-type reactions using paraformaldehyde and BF₃·OEt₂ as a catalyst, analogous to methods described for stilbene derivatives .

- Photostability: Benzophenone derivatives often exhibit UV-induced stability via proton transfer mechanisms . The thiomorpholinomethyl group’s electron-donating capacity may further stabilize excited states.

- Structural Misassignments: Similar benzophenone analogs (e.g., selagibenzophenone B) have faced structural misidentification, underscoring the need for rigorous spectroscopic validation when comparing derivatives .

Biological Activity

4-Bromo-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.

This compound has the molecular formula and a molecular weight of 394.3 g/mol. It is characterized by the presence of a bromine atom, a thiomorpholine group, and a benzophenone moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit the activity of enzymes by binding covalently to their active sites, potentially affecting metabolic pathways.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting microbial cell functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Significant cytotoxicity |

| HeLa | 9.22 ± 0.17 | Moderate cytotoxicity |

| MCF-7 | 8.47 ± 0.18 | Notable growth inhibition |

These findings suggest that the compound effectively inhibits cell proliferation across multiple cancer types, with the Jurkat cell line exhibiting the highest sensitivity.

Case Study: Cell Cycle Analysis

In a detailed study using flow cytometry, treatment with this compound resulted in significant alterations in cell cycle distribution. Control cells showed typical cycle progression; however, treated cells displayed increased populations in the sub-G1 phase, indicating apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.39 - 3.12 |

| Enterococcus faecalis | 6.25 |

These results support the potential use of this compound as an antibacterial agent, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.